Icanbelimod

Beschreibung

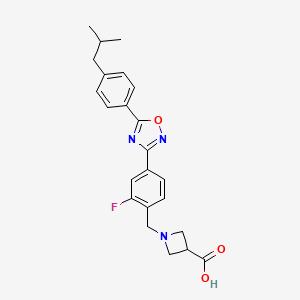

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514888-56-2 | |

| Record name | Icanbelimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icanbelimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Icanbelimod (CBP-307)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action centers on its potent agonism of the S1P1 receptor, which leads to receptor internalization and subsequent functional antagonism.[3][4] This process effectively blocks the S1P-driven egress of lymphocytes from secondary lymphoid organs, resulting in a rapid, dose-dependent, and reversible reduction of circulating peripheral lymphocytes.[5] With high selectivity for the S1P1 subtype over others, particularly S1P2 and S1P3, this compound offers a targeted approach for the treatment of T-cell-driven autoimmune and chronic inflammatory diseases such as ulcerative colitis, multiple sclerosis, and psoriasis. This guide details the molecular interactions, signaling pathways, quantitative pharmacology, and key experimental methodologies underlying this compound's immunomodulatory effects.

The Role of Sphingosine-1-Phosphate in Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of cellular processes. A key physiological role of S1P is the control of immune cell trafficking. Lymphocytes, such as T-cells and B-cells, constantly circulate between the blood, tissues, and secondary lymphoid organs (e.g., lymph nodes, spleen). The egress of these lymphocytes from lymphoid organs back into circulation is critically dependent on an S1P concentration gradient, which is low within the lymph node and high in the blood and lymph.

Lymphocytes express five distinct G-protein coupled receptors (GPCRs) for S1P, designated S1P1 through S1P5. The S1P1 receptor is paramount for lymphocyte egress. When a lymphocyte's surface S1P1 receptors are engaged by the high extracellular S1P concentration outside the lymph node, it promotes cell migration out of the lymphoid tissue and into circulation. Modulation of this S1P1 signaling pathway is a validated therapeutic strategy for treating autoimmune diseases by controlling lymphocyte distribution.

This compound: A Potent and Selective S1P1 Receptor Agonist

This compound is a small molecule designed to be a highly potent and selective agonist of the S1P1 receptor. Preclinical studies have demonstrated its high affinity for human S1P1 and S1P5, with over 1,000-fold selectivity against S1P2, S1P3, and S1P4 receptors. This selectivity is a key feature, as agonism of the S1P3 receptor has been associated with adverse effects such as bradycardia.

Core Mechanism of Action: Functional Antagonism via Receptor Internalization

The primary mechanism of action of this compound is the sequestration of lymphocytes within lymph nodes. This is achieved not by blocking the S1P1 receptor, but by initially acting as a potent agonist, which triggers the receptor's internalization and subsequent degradation.

-

Agonist Binding: this compound binds to the S1P1 receptor on the surface of lymphocytes.

-

Receptor Internalization: This binding event initiates a process of receptor phosphorylation, ubiquitination, and ultimately, internalization from the cell surface into the cytoplasm.

-

Functional Antagonism: With the S1P1 receptors removed from the surface, the lymphocyte is rendered unresponsive to the physiological S1P gradient that normally guides its exit from the lymph node.

-

Lymphocyte Sequestration: The inability to egress results in the retention of lymphocytes within the lymphoid organs, leading to a significant and dose-dependent reduction of circulating T- and B-cells in the peripheral blood. This sequestration is lymphocyte-specific and does not significantly alter the counts of other white blood cells like monocytes.

-

Reversibility: The effect is reversible. Upon cessation of treatment, S1P1 receptors are re-expressed on the lymphocyte surface, and peripheral lymphocyte counts recover to baseline levels, typically within one week.

This mechanism effectively reduces the number of inflammatory lymphocytes available to migrate to sites of inflammation, thereby mitigating the pathology of autoimmune diseases.

Quantitative Pharmacology and Pharmacodynamics

Quantitative data from in vitro and clinical studies underscore the potency and efficacy of this compound.

| Parameter | Value | Species/System | Reference |

| EC₅₀ (S1P1 Internalization) | 9.83 nM | Recombinant Cells | |

| EC₅₀ (Human S1P1) | ~2.8 nM | In Vitro Assay | |

| EC₅₀ (Human S1P5) | ~7.3 nM | In Vitro Assay | |

| Selectivity | >1000-fold | Over S1P2, S1P3, S1P4 |

Table 1: In Vitro Potency and Selectivity of this compound.

| Dose Regimen | Maximum Mean Lymphocyte Reduction | Study Population | Reference |

| Single Dose, 0.1 mg | -11% | Healthy Men | |

| Single Dose, 0.25 mg | -40% | Healthy Men | |

| Single Dose, 0.5 mg | -71% | Healthy Men | |

| Single Dose, 2.5 mg | -77% | Healthy Men | |

| Multiple Dose, 0.15 mg QD | -49% (at Day 14) | Healthy Men | |

| Multiple Dose, 0.25 mg QD | -75% (at Day 14) | Healthy Men |

Table 2: Pharmacodynamic Effect of this compound on Peripheral Lymphocyte Counts in Humans.

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on established preclinical and clinical experimental protocols.

Objective: To determine the potency (EC₅₀) of this compound at S1P receptors and its selectivity across the S1P receptor family.

Methodology:

-

Cell Line Preparation: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Functional Assay: A common method is the Tango™ GPCR assay system or a similar system that measures a downstream event following receptor activation, such as β-arrestin recruitment or calcium mobilization.

-

Compound Incubation: The engineered cells are plated and incubated with serial dilutions of this compound.

-

Signal Detection: After incubation, a substrate is added, and the resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader. The signal intensity is proportional to the level of receptor activation.

-

Data Analysis: The dose-response data are plotted, and the EC₅₀ value—the concentration of this compound that elicits a 50% maximal response—is calculated for each receptor subtype using non-linear regression analysis. Selectivity is determined by comparing the EC₅₀ values across the different receptor subtypes.

Objective: To quantify the effect of this compound on peripheral blood lymphocyte counts in living organisms.

Methodology:

-

Animal Model: Preclinical studies often use Sprague-Dawley (SD) rats or mouse models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE). Clinical studies are performed in healthy human volunteers and patient populations.

-

Drug Administration: this compound is administered orally at various dose levels. A vehicle control or placebo is administered to a separate cohort.

-

Blood Sampling: Peripheral blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 2, 4, 6, 8, 24, 48, 72 hours and beyond).

-

Lymphocyte Counting: Total and differential white blood cell counts are performed using an automated hematology analyzer. To specifically quantify lymphocyte subpopulations (e.g., T-cells, B-cells), flow cytometry is used. Blood samples are stained with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells).

-

Data Analysis: The absolute lymphocyte count at each time point is calculated and compared to the baseline value to determine the percentage reduction. The dose-dependency and time course of lymphocyte reduction and subsequent recovery are then characterized.

Visualized Signaling Pathways and Workflows

Caption: Generalized S1P1 receptor signaling pathway upon agonist binding.

Caption: this compound induces S1P1 internalization, trapping lymphocytes in lymph nodes.

Caption: Experimental workflow for quantifying peripheral lymphocyte reduction.

Conclusion

This compound (CBP-307) represents a refined therapeutic agent targeting the S1P1 receptor. Its core mechanism of action—inducing S1P1 receptor internalization to cause lymphocyte sequestration—is a potent and clinically validated strategy for managing autoimmune disorders. The drug's high potency, selectivity, oral bioavailability, and reversible pharmacodynamic effects position it as a promising candidate with the potential for a favorable risk-benefit profile. The data gathered from preclinical and clinical studies provide a robust understanding of its function, guiding its ongoing development for various inflammatory conditions.

References

- 1. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]

Icanbelimod: A Technical Deep Dive into S1P1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icanbelimod (formerly CBP-307) is a next-generation, orally administered small molecule modulator of the sphingosine-1-phosphate receptor (S1PR) family, with potent and selective agonist activity at the S1P1 receptor subtype.[1][2] This selectivity is critical for its therapeutic mechanism, which involves the modulation of lymphocyte trafficking from lymphoid tissues, a key process in inflammatory and autoimmune diseases.[3] Non-selective S1PR modulators, such as the first-in-class drug fingolimod, are associated with side effects like bradycardia, which are attributed to off-target effects on other S1P receptor subtypes, particularly S1P3.[4][5] This technical guide provides a comprehensive overview of the S1P1 receptor selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways.

Introduction to S1P Receptors and this compound's Mechanism of Action

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a diverse range of cellular processes, including cell migration, proliferation, and survival, by binding to a family of five G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs. By acting as a functional antagonist, S1P1 receptor agonists like this compound cause the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient and effectively sequestering them within the lymph nodes. This reduction in circulating lymphocytes is the primary mechanism behind its therapeutic efficacy in autoimmune disorders.

Quantitative Analysis of this compound's S1P Receptor Selectivity

The selectivity of this compound for the S1P1 receptor over other subtypes is a key differentiator. The following tables summarize the available quantitative data on the potency and functional activity of this compound at the human S1P receptors.

Table 1: Functional Potency (IC50) of this compound at S1P Receptor Subtypes

| Receptor Subtype | IC50 (nM) |

| S1P1 | 0.6 |

| S1P2 | Data not available |

| S1P3 | 12,000 |

| S1P4 | 70 |

| S1P5 | 1.0 |

Data sourced from publicly available information.

Table 2: Functional Activity (EC50) of this compound

| Assay | Receptor Subtype | EC50 (nM) |

| S1P1 Receptor Internalization | S1P1 | 9.83 |

Experimental Protocols

The determination of this compound's S1P receptor selectivity and functional potency relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited.

GTPγS Binding Assay for S1P Receptor Agonist Activity

This assay measures the activation of G proteins coupled to S1P receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at S1P receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

-

Scintillation cocktail.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: Prepare serial dilutions of this compound in the assay buffer. The assay is performed in a 96-well plate format.

-

Reaction Mixture: To each well, add the following in order:

-

Assay buffer

-

Cell membranes (5-20 µg of protein per well)

-

GDP (final concentration 10 µM)

-

This compound at various concentrations

-

[³⁵S]GTPγS (final concentration 0.1-0.5 nM)

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plates completely. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration-response curves are then generated to determine the EC50 values.

S1P1 Receptor Internalization Assay

This assay quantifies the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface.

Objective: To measure the functional consequence of this compound binding to the S1P1 receptor, leading to its internalization.

Materials:

-

HEK293 or CHO cells stably expressing a fluorescently tagged human S1P1 receptor (e.g., S1P1-eGFP).

-

Cell culture medium (e.g., DMEM) with and without serum.

-

This compound.

-

Fixing solution (e.g., 4% paraformaldehyde in PBS).

-

Nuclear stain (e.g., DAPI).

-

High-content imaging system or flow cytometer.

Procedure:

-

Cell Seeding: Seed the S1P1-eGFP expressing cells into 96-well imaging plates and allow them to adhere and grow to a suitable confluence.

-

Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours to minimize basal receptor internalization.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.

-

Fixation and Staining: Gently wash the cells with PBS and then fix them with the fixing solution. After fixation, wash the cells again and stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. The degree of receptor internalization is quantified by measuring the fluorescence intensity of S1P1-eGFP within intracellular vesicles relative to the cell membrane. Alternatively, the reduction of surface receptor can be quantified by flow cytometry.

-

Data Analysis: Generate concentration-response curves to determine the EC50 value for this compound-induced S1P1 receptor internalization.

Signaling Pathways and Experimental Workflows

S1P1 Receptor Downstream Signaling Pathway

Upon agonist binding, the S1P1 receptor primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to various cellular responses, including the regulation of cell migration.

Caption: S1P1 receptor downstream signaling pathway activated by this compound.

Experimental Workflow for GTPγS Binding Assay

The following diagram illustrates the key steps involved in determining the agonist activity of this compound using the GTPγS binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]

- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

Icanbelimod: A Technical Guide to Sphingosine-1-Phosphate Receptor 1 Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icanbelimod (formerly CBP-307) is an orally administered, next-generation, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed for the treatment of chronic inflammatory diseases.[1][2] As a potent agonist, this compound induces the internalization of S1P1 receptors on lymphocytes, effectively sequestering these immune cells within lymph nodes.[3][4] This mechanism prevents their migration to sites of inflammation, representing a targeted approach to managing T-cell-driven pathologies such as ulcerative colitis (UC).[1] Preclinical and clinical studies have demonstrated this compound's dose-dependent reduction of peripheral lymphocyte counts, a favorable pharmacokinetic profile, and promising efficacy and safety in patients with moderate-to-severe UC. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacology, clinical trial data, and the experimental protocols used in its evaluation.

The Sphingosine-1-Phosphate (S1P) Signaling Pathway and this compound's Mechanism of Action

The S1P signaling pathway is a critical regulator of the immune system. Sphingosine-1-phosphate is a bioactive lipid mediator that interacts with a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The interaction between S1P and the S1P1 receptor on lymphocytes is essential for their egress from secondary lymphoid organs into the bloodstream and lymphatic circulation.

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, which then undergoes prolonged internalization and degradation. This process renders the lymphocytes unresponsive to the endogenous S1P gradient, trapping them within the lymph nodes. By preventing the recirculation of lymphocytes, particularly pathogenic T cells, this compound reduces the inflammatory infiltrate at disease sites. Unlike the first-generation S1P modulator fingolimod, which targets S1P1, S1P3, S1P4, and S1P5, next-generation modulators like this compound exhibit greater selectivity for S1P1, which is hypothesized to minimize off-target effects associated with S1P3 activation, such as bradycardia.

Quantitative Data Presentation

Preclinical and In Vitro Pharmacology

This compound is a highly potent S1P1 receptor agonist with demonstrated activity in preclinical models.

| Parameter | Value | Species/System | Reference |

| S1P1 Internalization EC50 | 9.83 nM | CHO cells expressing human S1P1 | |

| In Vivo Lymphocyte Reduction | >50% reduction at 0.01 mg/kg | Rats | |

| Elimination Half-life | 5.3 hours | Rats |

Phase 1 Pharmacokinetics in Healthy Male Volunteers

A first-in-human, randomized, placebo-controlled study assessed the pharmacokinetics of this compound following single and multiple ascending oral doses.

| Parameter (Single Dose) | 0.1 mg | 0.25 mg | 0.5 mg | 2.5 mg | Reference |

| Mean Tmax (hours) | 6.0 | 7.3 | 5.0 | 6.0 | |

| Mean Terminal t1/2 (hours) | 25.2 (pooled across doses) | 25.2 | 25.2 | 25.2 | |

| Effect of High-Fat Meal (0.5 mg) | Tmax delayed to 10.7 h; AUClast & Cmax increased ~1.8-fold |

Phase 1 Pharmacodynamics in Healthy Male Volunteers

This compound demonstrated a rapid, dose-dependent reduction in total circulating lymphocyte counts.

| Dose Regimen | Maximum Mean Lymphocyte Decrease from Baseline | Reference |

| Single Dose 0.1 mg | 11% | |

| Single Dose 0.25 mg | 40% | |

| Single Dose 0.5 mg | 71% | |

| Single Dose 2.5 mg | 77% | |

| Multiple Dose 0.15 mg (28 days) | 49% | |

| Multiple Dose 0.25 mg (28 days) | 75% | |

| Lymphocyte counts recovered within 7 days after dosing cessation. |

Phase 2 Clinical Efficacy in Moderate-to-Severe Ulcerative Colitis (CN002 Trial)

The CN002 trial was a multicenter, randomized, double-blind, placebo-controlled study evaluating this compound in adults with moderate-to-severe UC.

| Efficacy Endpoint (0.2 mg Dose) | Week 12 (Induction) | Week 48 (Maintenance) | Reference |

| Clinical Remission | Statistically significant improvement vs. placebo | 67% of patients who completed the study achieved clinical remission | |

| Clinical Response | Statistically significant improvement vs. placebo | 57% of patients with clinical response at Week 12 achieved clinical remission at Week 48 | |

| Sustained Remission | N/A | 80% of patients in remission at Week 12 sustained it through Week 48 |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.

| Study Population | Most Common Treatment-Emergent Adverse Events (TEAEs) | Notable Safety Findings | Reference |

| Healthy Volunteers (Phase 1) | Single Dose: Headache (28.6%), Dizziness (19.0%)Multiple Dose: Headache (50.0%), Lymphopenia (41.7%) | Transient bradycardia observed, notably at the 2.5 mg single dose. Up-titration attenuated heart rate reductions. | |

| UC Patients (Phase 2) | Frequencies of TEAEs were similar between this compound and placebo groups. | Most TEAEs were mild to moderate in severity. No new safety signals were identified through Week 48. |

Experimental Protocols

S1P1 Receptor Internalization Assay (General Protocol)

This functional assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key mechanistic step for S1P modulators.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 receptors tagged with a fluorescent protein (e.g., GFP) are cultured in appropriate media.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer to a range of concentrations.

-

Cell Treatment: Cells are plated in multi-well plates and incubated with the various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

Imaging and Quantification: The cells are fixed. Receptor internalization is visualized using high-content imaging or confocal microscopy. The degree of internalization is quantified by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.

-

Data Analysis: The percentage of internalization is calculated for each concentration relative to controls. An EC50 value, the concentration at which 50% of the maximal effect is observed, is determined by fitting the data to a four-parameter logistic curve.

Ex Vivo S1P1 Receptor Occupancy Assay

This assay is used to determine the extent to which a drug is bound to its target receptor in a specific tissue after in vivo administration.

-

Dosing and Tissue Collection: Laboratory animals (e.g., mice) are dosed with this compound or a vehicle control. At a predetermined time point corresponding to expected peak drug concentration, animals are euthanized. Target tissues, such as the spleen or lymph nodes, are rapidly harvested and flash-frozen.

-

Membrane Preparation: The frozen tissue is homogenized in a buffer solution. The homogenate is then centrifuged at low speed to remove nuclei and cellular debris, followed by high-speed ultracentrifugation to pellet the membrane fraction containing the S1P1 receptors.

-

Radioligand Binding: The membrane preparation is incubated with a radiolabeled S1P1 ligand (e.g., [³²P]S1P). The binding reaction is performed in the presence (non-specific binding) or absence (total binding) of a high concentration of an unlabeled S1P1 ligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of receptor occupancy in the drug-treated animals is calculated by comparing their specific binding to that of the vehicle-treated animals.

Phase 1 First-in-Human Clinical Trial Protocol (Outline)

The first-in-human study for this compound followed a standard design to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

-

Participants: Healthy male volunteers.

-

Stages:

-

Single Ascending Dose (SAD): Participants were randomized (e.g., 3:1 drug to placebo) into sequential cohorts, each receiving a single oral dose of this compound (e.g., 0.1 mg, 0.25 mg, 0.5 mg, 2.5 mg) or placebo.

-

Multiple Ascending Dose (MAD): New cohorts were randomized to receive a daily oral dose of this compound (e.g., 0.15 mg, 0.25 mg) or placebo for an extended period (e.g., 28 days).

-

-

Assessments:

-

Safety: Continuous monitoring for adverse events, vital signs, ECGs, and clinical laboratory tests.

-

PK: Serial blood samples were collected at predefined time points to measure plasma concentrations of this compound and determine parameters like Cmax, Tmax, AUC, and t1/2.

-

PD: Serial blood samples were collected to measure total lymphocyte counts using flow cytometry.

-

-

Dose Escalation: Progression to the next dose level occurred only after a safety review committee evaluated the data from the preceding cohort.

Logical Relationships in Drug Development

The development pathway for a targeted modulator like this compound follows a logical progression from foundational science to clinical application. Each stage builds upon the data of the previous one, with go/no-go decisions made at critical junctures.

Conclusion

This compound is a potent, selective S1P1 receptor modulator that has demonstrated a clear mechanism of action, predictable pharmacodynamics, and a favorable pharmacokinetic profile. Clinical data from Phase 1 and Phase 2 studies support its potential as a new therapeutic option for immune-mediated diseases like ulcerative colitis, suggesting a differentiated risk-benefit profile. Further investigation in registrational trials is warranted to fully establish its position in the therapeutic landscape.

References

- 1. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

- 2. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Icanbelimod In Vivo Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes within secondary lymphoid organs. This targeted modulation of lymphocyte trafficking forms the basis of its therapeutic potential in T-cell-driven autoimmune diseases. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical findings and detailing the results from the first-in-human clinical trial. The document includes quantitative data on lymphocyte reduction, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound is a highly potent and selective S1P1 receptor agonist.[1] The binding of this compound to S1P1 on lymphocytes induces receptor internalization and degradation, thereby rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress from lymph nodes.[2] This functional antagonism effectively traps lymphocytes, particularly T cells and B cells, in the lymphoid tissues, reducing their numbers in peripheral circulation and limiting their infiltration into sites of inflammation.[2] This targeted approach to immunomodulation is a validated therapeutic strategy for various autoimmune disorders.[3]

Signaling Pathway

The signaling cascade initiated by the binding of an agonist to the S1P1 receptor is multifaceted. The following diagram illustrates the key components of this pathway.

Preclinical In Vivo Pharmacodynamics

While detailed protocols and quantitative results from preclinical studies are not extensively published, key findings have been summarized in the context of clinical trial design.[1]

Animal Models

This compound has undergone preclinical evaluation in rodent and non-rodent species, including rats and dogs, to assess its pharmacodynamics and safety profile. The selection of these species is standard in pharmaceutical development to inform on potential toxicities and to establish a safe starting dose for human trials.

Key Findings

-

Lymphocyte Reduction: In vivo studies in rats demonstrated that this compound induces a significant, dose-dependent reduction in peripheral blood lymphocyte counts, with reductions greater than 50% observed.

-

Dose Selection for Clinical Trials: The minimal efficacious dose in rats for reducing peripheral blood lymphocyte counts was determined to be 0.01 mg/kg. This dose was used to calculate the starting dose for the first-in-human clinical trial.

-

Safety Pharmacology: 28-day repeat-dose toxicology studies in rats and dogs established a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg in both species.

-

Pharmacokinetics: this compound was observed to have a short elimination half-life of 5.3 hours in rats. This rapid elimination profile is a key differentiator from first-generation S1P modulators and allows for a faster recovery of lymphocyte counts upon discontinuation of the drug, which is typically observed within 12-48 hours in animal studies.

Clinical In Vivo Pharmacodynamics

The primary source of in vivo pharmacodynamic data for this compound in humans is a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers (NCT02280434).

Experimental Protocol: First-in-Human Study

The study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

-

Study Design: The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.

-

SAD Phase: Four cohorts received single oral doses of this compound (0.1 mg, 0.25 mg, 0.5 mg, and 2.5 mg) or placebo.

-

MAD Phase: Two cohorts received once-daily oral doses of this compound (0.15 mg and 0.25 mg) or placebo for 28 days. A dose up-titration schedule was implemented in the 0.25 mg cohort to mitigate potential first-dose cardiac effects.

-

-

Participants: Healthy male volunteers were enrolled in the study.

-

Pharmacodynamic Assessments: The primary pharmacodynamic endpoint was the absolute lymphocyte count, measured at various time points post-dose.

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine key pharmacokinetic parameters.

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

The following diagram outlines the workflow of this clinical study.

Quantitative Pharmacodynamic Data

Oral administration of this compound resulted in a rapid and dose-dependent reduction in total circulating lymphocyte counts.

Table 1: Maximal Mean Decrease in Lymphocyte Count After Single Doses of this compound

| This compound Dose | Maximal Mean Decrease from Baseline (%) | Time to Maximal Decrease (approx. hours post-dose) |

| 0.1 mg | 11% | 6 |

| 0.25 mg | 40% | 6 |

| 0.5 mg | 71% | 6 |

| 2.5 mg | 77% | 6 |

Table 2: Mean Decrease in Lymphocyte Count After Multiple Doses of this compound (Day 14)

| This compound Dose (Once Daily) | Mean Decrease from Baseline (%) |

| 0.15 mg | 49% |

| 0.25 mg | 75% |

Lymphocyte counts returned to baseline levels within one week after the last dose in the multiple-dose phase, confirming the rapid reversibility of the pharmacodynamic effect predicted by the preclinical data.

Conclusion

The in vivo pharmacodynamic profile of this compound is characterized by a potent, dose-dependent, and reversible reduction in peripheral lymphocyte counts. This effect is a direct consequence of its selective S1P1 receptor modulation. Preclinical studies in rats and dogs established the efficacious dose range and a favorable safety profile, which guided the design of the successful first-in-human clinical trial. The clinical data in healthy volunteers confirmed the pharmacodynamic effects observed in animals and demonstrated a predictable dose-response relationship. These findings support the continued development of this compound for the treatment of autoimmune diseases such as ulcerative colitis and Crohn's disease. Further studies in patient populations are ongoing to establish the clinical efficacy and long-term safety of this promising next-generation S1P1 receptor modulator.

References

- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crohnscolitisfoundation.org [crohnscolitisfoundation.org]

- 3. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

Icanbelimod: A Technical Guide to its Core Mechanism of S1P1 Receptor-Mediated Lymphocyte Trafficking Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icanbelimod (formerly CBP-307) is a next-generation, orally administered, highly potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its primary mechanism of action involves the inhibition of lymphocyte trafficking from secondary lymphoid organs, a key process in the pathophysiology of many autoimmune diseases. By acting as a functional antagonist of the S1P1 receptor, this compound induces the sequestration of lymphocytes, leading to a rapid, dose-dependent, and reversible reduction of circulating lymphocytes in the peripheral blood.[1][4] This technical guide provides an in-depth overview of the S1P1 signaling pathway, the specific mechanism by which this compound inhibits lymphocyte egress, a summary of its pharmacokinetic and pharmacodynamic profile, and detailed methodologies for key experimental assessments.

Introduction: The Role of S1P1 in Lymphocyte Trafficking

The recirculation of lymphocytes between the blood, tissues, and secondary lymphoid organs is fundamental for immune surveillance. However, in autoimmune disorders, this process contributes to pathology by allowing autoreactive lymphocytes to infiltrate and damage tissues. The egress of lymphocytes from lymph nodes back into circulation is not a passive process; it is actively governed by a chemotactic gradient of sphingosine-1-phosphate (S1P).

S1P is a signaling lysophospholipid with a higher concentration in the blood and lymph than within lymphoid tissues. Lymphocytes express five subtypes of S1P receptors (S1P1-5). The S1P1 receptor is critically responsible for sensing the S1P gradient, which guides lymphocytes out of the lymph nodes and back into the efferent lymphatics and circulation. Modulation of the S1P1 receptor is therefore a validated therapeutic strategy to interfere with this trafficking process and prevent immune cell-mediated inflammation.

Core Mechanism of Action: Functional Antagonism and Lymphocyte Sequestration

This compound exerts its therapeutic effect by acting as a potent S1P1 receptor modulator. Although it initially binds to the receptor as an agonist, chronic exposure leads to the internalization and subsequent degradation of the S1P1 receptor complex. This process renders the lymphocyte unresponsive to the physiological S1P gradient, effectively trapping it within the lymph node. This "functional antagonism" is the core mechanism that leads to the sequestration of lymphocytes in secondary lymphoid tissues and a profound, yet reversible, reduction in peripheral lymphocyte counts.

The selectivity of this compound for S1P1 is a key feature, as it avoids the off-target effects associated with less selective S1P modulators that may interact with other receptor subtypes, such as S1P3, which is linked to cardiac effects like bradycardia.

Quantitative Data: Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy male volunteers have demonstrated that this compound produces a rapid and dose-dependent reduction in circulating lymphocytes. The pharmacokinetic profile is characterized by ready absorption and a shorter half-life compared to the first-generation S1P modulator, fingolimod.

Table 1: Pharmacodynamic Response - Lymphocyte Count Reduction

| Dosage Regimen | Dose | Maximal Mean Lymphocyte Reduction | Time to Nadir | Data Source(s) |

| Single Ascending Dose | 0.1 mg | 11% | ~6 hours post-dose | |

| 0.25 mg | 40% | ~6 hours post-dose | ||

| 0.5 mg | 71% | ~6 hours post-dose | ||

| 2.5 mg | 77% | ~6 hours post-dose | ||

| Multiple Ascending Dose | 0.15 mg (Once Daily) | 49% | By Day 14 | |

| 0.25 mg (Once Daily) | 75% | By Day 14 | ||

| Lymphocyte counts returned to baseline levels within one week after the final dose was administered. |

Table 2: Pharmacokinetic Parameters in Healthy Men

| Parameter | Value | Condition | Data Source(s) |

| Tmax (Time to Max Concentration) | 5.0 - 7.3 hours | Single Dose, Fasted | |

| 10.7 hours | Single 0.5 mg Dose, Fed (High-Fat Meal) | ||

| t1/2 (Elimination Half-Life) | ~25.2 hours | Single Dose | |

| Food Effect on Exposure | Cmax increased 1.77-fold | Single 0.5 mg Dose, Fed vs. Fasted | |

| AUClast increased 1.81-fold | Single 0.5 mg Dose, Fed vs. Fasted |

Clinical Efficacy in Ulcerative Colitis

A Phase 2 clinical trial evaluated the efficacy of this compound in patients with moderate-to-severe ulcerative colitis. The study, which included a 12-week induction period and a 36-week maintenance period, demonstrated a statistically significant improvement in clinical remission and response compared to placebo.

Table 3: Phase 2 Ulcerative Colitis Maintenance Data (Week 48)

| Patient Group | Metric | Result | Data Source(s) |

| Responders from Induction Continuing this compound | Sustained Clinical Remission | 80% | |

| Achieved Clinical Remission | 57% | ||

| All Patients on this compound in Maintenance | Achieved Clinical Remission | 67% |

Experimental Protocols

Assessing the ability of an S1P1 modulator to inhibit lymphocyte trafficking is a critical component of its preclinical evaluation. The following protocols describe representative in vitro and in vivo methods.

In Vitro Lymphocyte Chemotaxis Assay (Transwell System)

This assay quantifies the ability of a compound to inhibit the migration of lymphocytes toward a chemoattractant, such as S1P.

Methodology:

-

Cell Isolation: Isolate primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

-

Cell Labeling (Optional): For ease of quantification, label lymphocytes with a fluorescent dye (e.g., Calcein-AM).

-

Assay Setup:

-

Use a 24-well plate with porous transwell inserts (e.g., 5 µm pore size).

-

Add assay medium containing S1P (chemoattractant) to the lower chamber of the wells.

-

Add assay medium without S1P to control wells to measure random migration.

-

-

Compound Incubation:

-

In a separate plate, pre-incubate the isolated lymphocytes for 30-60 minutes with varying concentrations of this compound or a vehicle control.

-

-

Migration:

-

Add the pre-incubated lymphocyte suspension to the upper chamber of the transwell inserts.

-

Incubate the plate at 37°C, 5% CO2 for 2-4 hours to allow for cell migration.

-

-

Quantification:

-

Carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader (if labeled) or by cell counting via flow cytometry.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

In Vivo Lymphocyte Trafficking Model

In vivo models are used to confirm that the compound affects lymphocyte distribution within a whole organism.

Methodology Overview:

-

Cell Preparation: Lymphocytes are harvested from a donor animal (e.g., a mouse) and labeled with a fluorescent tracker dye.

-

Compound Administration: Recipient animals are treated with this compound or a vehicle control via oral gavage.

-

Cell Transfer: The labeled lymphocytes are adoptively transferred into the recipient animals via intravenous injection.

-

Tissue Analysis: After a set period (e.g., 24 hours), peripheral blood, lymph nodes, and spleen are collected.

-

Quantification: Flow cytometry is used to count the number of labeled lymphocytes in each compartment. A successful S1P1 modulator like this compound will result in a lower number of labeled cells in the peripheral blood and a higher number retained in the lymph nodes and spleen compared to the vehicle control group.

Logical Framework of Therapeutic Action

The clinical benefit of this compound is a direct consequence of its core pharmacological action. The logical relationship from drug administration to therapeutic effect follows a clear, sequential pathway.

Conclusion

This compound is a selective S1P1 receptor modulator that effectively inhibits lymphocyte trafficking by inducing receptor internalization and sequestering lymphocytes within secondary lymphoid organs. This mechanism is supported by robust pharmacodynamic data demonstrating a rapid, dose-dependent, and reversible reduction in peripheral lymphocyte counts. Its pharmacokinetic profile and promising clinical data in ulcerative colitis highlight its potential as a valuable oral therapeutic for a range of autoimmune and inflammatory diseases. The targeted nature of its action represents a significant advancement in the modulation of immune responses for therapeutic benefit.

References

- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]

- 4. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Icanbelimod for Ulcerative Colitis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on icanbelimod (formerly CBP-307) for the treatment of ulcerative colitis (UC). It is designed to be a comprehensive resource for professionals in the field, detailing the mechanism of action, clinical trial data, and relevant experimental protocols.

Introduction to this compound

This compound is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a next-generation small molecule designed to offer a favorable safety and efficacy profile for the treatment of chronic inflammatory diseases, including ulcerative colitis.[3][4][5] By selectively targeting the S1P1 receptor, this compound aims to provide a more targeted immunomodulatory effect compared to less selective S1P receptor modulators.

Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. This process is primarily mediated by the interaction of S1P with the S1P1 receptor on lymphocytes.

This compound acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it causes the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the S1P gradient and egressing from the lymph nodes. This sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, particularly T cells, that can infiltrate the colonic mucosa and contribute to the inflammatory cascade in ulcerative colitis.

Caption: S1P1 signaling pathway and the mechanism of action of this compound.

Clinical Development Program

This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 clinical trial (CN002) in patients with moderate-to-severe ulcerative colitis.

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male participants.

Pharmacokinetics: this compound demonstrated rapid absorption with a time to maximum concentration (Tmax) of 4-7 hours.

Pharmacodynamics: A dose-dependent reduction in peripheral blood lymphocyte count was observed.

Table 1: Pharmacodynamic Profile of this compound in Healthy Volunteers (Single Dose)

| Dose Level | Mean Maximum Lymphocyte Reduction |

| 0.1 mg | -11% |

| 0.25 mg | -40% |

| 0.5 mg | -71% |

| 2.5 mg | -77% |

Table 2: Pharmacodynamic Profile of this compound in Healthy Volunteers (Multiple Doses)

| Dose Level | Mean Maximum Lymphocyte Reduction |

| 0.15 mg | -49% |

| 0.25 mg | -75% |

Safety: this compound was generally well-tolerated. The most common treatment-emergent adverse events were headache and dizziness. A dose-titration regimen was found to mitigate the first-dose effect on heart rate.

Phase 2 Clinical Trial (CN002) in Ulcerative Colitis

The CN002 study was a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in adult patients with moderate-to-severe ulcerative colitis. The study consisted of a 12-week induction period followed by a 36-week maintenance period. A total of 145 patients were enrolled and randomized to receive this compound (0.1 mg or 0.2 mg) or placebo once daily.

Table 3: Efficacy of this compound in the 12-Week Induction Period of the CN002 Trial

| Outcome | This compound 0.2 mg | Placebo |

| Clinical Remission | Statistically significant improvement vs. placebo | - |

| Clinical Response | Statistically significant improvement vs. placebo | - |

Note: Specific percentages for the induction phase were reported as showing statistically significant improvement, but the exact numbers from a direct source are not provided in the search results.

Table 4: Efficacy of this compound in the 36-Week Maintenance Period of the CN002 Trial

| Patient Group | Outcome | Result |

| Responders from induction continuing 0.2 mg this compound (n=21) | Clinical Remission at Week 48 | 57% (12/21) |

| Responders from induction continuing 0.2 mg this compound (n=21) | Completion of Maintenance Period | 86% (18/21) |

| Remitters from induction continuing 0.2 mg this compound | Sustained Remission at Week 48 | 80% |

Safety: this compound was well-tolerated through the 48-week study period, with safety findings consistent with the induction period. The frequencies of treatment-emergent adverse events were similar between the this compound and placebo groups, with most being mild to moderate in severity.

Experimental Protocols

This section details the methodologies for key experiments and assessments typically employed in clinical trials for ulcerative colitis, relevant to the evaluation of this compound.

Clinical Trial Workflow

The CN002 Phase 2 trial followed a structured workflow to assess the efficacy and safety of this compound.

Caption: Workflow of the this compound CN002 Phase 2 Clinical Trial.

Assessment of Clinical Activity: The Mayo Score

The Mayo Score is a composite index used to assess the severity of ulcerative colitis. It consists of four components, each scored from 0 to 3, with a total score ranging from 0 to 12.

Table 5: The Full Mayo Score for Ulcerative Colitis

| Component | Score 0 | Score 1 | Score 2 | Score 3 |

| Stool Frequency | Normal | 1-2 stools/day > normal | 3-4 stools/day > normal | ≥5 stools/day > normal |

| Rectal Bleeding | None | Streaks of blood with stool <50% of the time | Obvious blood with stool most of the time | Passing blood alone |

| Endoscopic Findings | Normal or inactive disease | Mild disease (erythema, decreased vascular pattern, mild friability) | Moderate disease (marked erythema, absent vascular pattern, friability, erosions) | Severe disease (spontaneous bleeding, ulceration) |

| Physician's Global Assessment | Normal | Mild disease | Moderate disease | Severe disease |

Histological Assessment

Histological evaluation of colonic biopsies is a critical component of assessing disease activity and response to treatment in ulcerative colitis. Several validated scoring systems are used in clinical trials.

The Geboes Score (GS) is a comprehensive histological scoring system that evaluates multiple features of inflammation and tissue injury. It is graded from 0 to 5, with subgrades, to provide a detailed assessment of disease activity.

Table 6: Components of the Geboes Score

| Grade | Histological Feature |

| 0 | Structural change only |

| 1 | Chronic inflammation |

| 2 | Lamina propria eosinophils/neutrophils |

| 3 | Neutrophils in epithelium |

| 4 | Crypt destruction |

| 5 | Erosions or ulcers |

The RHI is a validated histological index that focuses on four key features of active inflammation.

Table 7: Components of the Robarts Histopathology Index

| Feature | Scoring |

| Chronic inflammatory infiltrate | Graded on a scale |

| Lamina propria neutrophils | Graded on a scale |

| Neutrophils in the epithelium | Graded on a scale |

| Surface epithelial injury | Graded on a scale |

The Nancy Index is a simpler, three-item histological scoring system that has been validated for use in clinical trials. It is a 5-grade system (0-4) based on the presence of ulceration and the severity of acute and chronic inflammatory infiltrates.

Table 8: Grading of the Nancy Histological Index

| Grade | Description |

| 0 | Absence of significant histological disease activity |

| 1 | Chronic inflammatory infiltrate without acute inflammation |

| 2 | Mildly active disease |

| 3 | Moderately active disease |

| 4 | Severely active disease (ulceration) |

Lymphocyte Enumeration

The pharmacodynamic effect of this compound is assessed by measuring peripheral blood lymphocyte counts. This is typically performed using flow cytometry.

Protocol Outline for Lymphocyte Enumeration by Flow Cytometry:

-

Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Antibody Staining: A cocktail of fluorescently labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD16/56 for NK cells, and CD45 for pan-leukocyte identification) is added to a defined volume of whole blood.

-

Incubation: The sample is incubated to allow the antibodies to bind to the cells.

-

Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.

-

Data Acquisition: The sample is run on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.

-

Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different lymphocyte subpopulations based on their unique patterns of antigen expression. Absolute counts are determined using counting beads or a dual-platform method.

Conclusion

This compound, a selective S1P1 receptor modulator, has demonstrated promising efficacy and a favorable safety profile in the treatment of moderate-to-severe ulcerative colitis. Its mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes, offers a targeted approach to reducing the inflammatory burden in the colon. The data from the Phase 2 CN002 trial supports the continued development of this compound as a potential new oral therapy for patients with ulcerative colitis. Further research, including Phase 3 trials, will be crucial to fully elucidate its long-term safety and efficacy and its position in the evolving landscape of ulcerative colitis treatments.

References

- 1. Development and validation of the Nancy histological index for UC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Connect Biopharma Announces Positive Long-Term Data from [globenewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

- 5. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

Icanbelimod: A Technical Whitepaper on its Potential in Multiple Sclerosis Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icanbelimod (formerly CBP-307) is a next-generation, orally active, and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its mechanism of action, involving the sequestration of lymphocytes in lymphoid organs, is a clinically validated approach for the treatment of relapsing forms of multiple sclerosis (MS).[4] While specific preclinical data for this compound in established MS models such as experimental autoimmune encephalomyelitis (EAE) are not yet publicly available, extensive preclinical studies have indicated its high potency in reducing disease severity in general autoimmune disease models.[1] Phase 1 clinical trials in healthy volunteers have demonstrated a promising pharmacokinetic and pharmacodynamic profile, characterized by potent, dose-dependent reduction of circulating lymphocytes and a favorable safety profile. This technical guide synthesizes the available data on this compound, details the underlying S1P1 signaling pathway, and provides established experimental protocols for evaluating therapeutic candidates in the EAE model. By examining data from analogous selective S1P1 modulators, this paper projects the significant potential of this compound as a future therapeutic for multiple sclerosis.

The Role of S1P1 Modulation in Multiple Sclerosis

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking. A concentration gradient of S1P exists between the blood and lymphatic systems, which guides the egress of lymphocytes from secondary lymphoid organs. In multiple sclerosis, autoreactive lymphocytes infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and neurodegeneration.

S1P1 receptor modulators, such as this compound, act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their entry into the circulation and subsequent migration to the CNS. This sequestration of lymphocytes is the primary mechanism by which S1P1 modulators exert their therapeutic effect in MS.

The S1P1 Receptor Signaling Pathway

The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the S1P1 receptor by its natural ligand, S1P, or by an agonist like this compound, initiates a cascade of intracellular events. This includes the activation of downstream signaling pathways such as the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and migration.

Crucially for its therapeutic action, agonist binding also leads to the recruitment of β-arrestin, which mediates the internalization of the S1P1 receptor. Persistent agonism, as is the case with therapeutic modulators, leads to the ubiquitination and subsequent proteasomal degradation of the internalized receptors. This sustained loss of surface S1P1 receptors is what leads to functional antagonism.

Potential of this compound in Preclinical Models of Multiple Sclerosis

While specific data on this compound in EAE models are pending public release, the robust efficacy of other selective S1P1 modulators in these models provides a strong rationale for its potential. The EAE model is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, including CNS inflammation and demyelination.

Efficacy of Selective S1P1 Modulators in EAE Models

Studies on selective S1P1 modulators, such as ponesimod and ozanimod, have consistently demonstrated significant therapeutic effects in EAE models. These effects are typically measured by a reduction in clinical scores, which grade the severity of paralysis.

| Compound | Model | Dosing Regimen | Key Findings | Reference |

| Ponesimod | MOG-induced EAE in C57BL/6 mice | Prophylactic and therapeutic | Significantly reduced clinical scores in both preventative and therapeutic settings. | |

| Ponesimod | MBP-induced EAE in Lewis rats | 30 and 100 mg/kg, once daily | Dose-dependent reduction in mean maximal clinical scores. | |

| Ozanimod | MOG-induced EAE in C57BL/6 mice | 0.6 mg/kg, once daily (therapeutic) | Significantly reduced clinical severity and lymphocyte infiltration into the spinal cord; reversed demyelination. |

Given that this compound is a highly potent and selective S1P1 modulator, it is reasonable to hypothesize that it would demonstrate comparable or superior efficacy in EAE models.

Clinical Data for this compound

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study of this compound in healthy male volunteers has provided key insights into its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

This compound was readily absorbed with a mean Tmax of 4-7 hours and an elimination half-life of approximately 25 hours, supporting once-daily dosing.

| Parameter | Single Dose (0.1 - 2.5 mg) | Multiple Dose (0.15 - 0.25 mg) |

| Tmax (hours) | 4 - 7 | 4 - 7 |

| t1/2 (hours) | ~25 | Not explicitly stated, but consistent with once-daily dosing |

Pharmacodynamics: Lymphocyte Reduction

This compound induced a rapid, dose-dependent reduction in circulating lymphocyte counts. The effect was reversible, with lymphocyte counts returning to baseline within one week of treatment cessation.

| Dose | Maximum Mean Decrease in Lymphocyte Count |

| Single Dose | |

| 0.1 mg | 11% |

| 0.25 mg | 40% |

| 0.5 mg | 71% |

| 2.5 mg | 77% |

| Multiple Dose (Day 14) | |

| 0.15 mg | 49% |

| 0.25 mg | 75% |

Safety and Tolerability

In the Phase 1 study, this compound was generally well-tolerated up to a dose of 0.5 mg. The most common treatment-emergent adverse events (TEAEs) were mild and included headache and dizziness. As expected with S1P1 modulators, a transient reduction in heart rate was observed, which was attenuated with dose up-titration.

| Dose | Most Common TEAEs |

| Single Dose | Headache (28.6%), Dizziness (19.0%) |

| Multiple Dose | Headache (50.0%), Lymphopenia (41.7%) |

Experimental Protocols for EAE Models

The following is a detailed methodology for a standard MOG35-55-induced EAE model in C57BL/6 mice, which is suitable for evaluating the efficacy of therapeutic agents like this compound.

EAE Induction Protocol

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen Emulsion:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Each mouse receives a total of 200 µg of MOG35-55 in 0.2 mL of emulsion.

-

-

Immunization (Day 0):

-

Mice are anesthetized.

-

Two subcutaneous injections of 0.1 mL each are administered on the upper and lower back.

-

-

Pertussis Toxin (PTX) Administration:

-

PTX is administered intraperitoneally (i.p.) to facilitate the entry of immune cells into the CNS.

-

A dose of 200-500 ng of PTX in 0.1 mL of PBS is given on Day 0 (within 2 hours of immunization) and again on Day 2.

-

Treatment Regimens

-

Prophylactic: Treatment with the test compound (e.g., this compound) begins on the day of immunization (Day 0).

-

Therapeutic: Treatment begins upon the onset of clinical signs (typically around Day 9-14).

Clinical Scoring and Monitoring

Mice are weighed and scored daily for clinical signs of EAE starting from Day 7 post-immunization. The standard scoring scale is as follows:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

Experimental Workflow Diagram

Conclusion

This compound is a promising next-generation S1P1 modulator with a well-defined mechanism of action that is highly relevant to the pathology of multiple sclerosis. The potent and dose-dependent reduction of lymphocytes observed in clinical trials, combined with a favorable pharmacokinetic and safety profile, positions it as a strong candidate for development as an oral therapeutic for MS. Although direct preclinical efficacy data in MS models are not yet in the public domain, the consistent and significant positive outcomes of other selective S1P1 modulators in EAE models provide a compelling basis for the therapeutic potential of this compound. Further preclinical studies are warranted to confirm its efficacy in these models and to elucidate its full potential in modulating the course of multiple sclerosis.

References

- 1. fiercepharma.com [fiercepharma.com]

- 2. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Icanbelimod (CBP-307): A Technical Guide to a Novel S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed methodologies for pivotal experiments are presented to the extent publicly available, and logical relationships in its mechanism and development pathway are visualized. This guide is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a small molecule with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid hemihydrate.[1] Its development was based on a proprietary T cell modulation screening platform. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | [1] |

| Synonyms | CBP-307 | [1] |

| Molecular Formula | C₂₃H₂₄FN₃O₃ | |

| Molecular Weight | 409.46 g/mol | |

| Appearance | Solid powder | |

| Administration | Oral |

Mechanism of Action: S1P1 Receptor Modulation

This compound is a potent and selective agonist of the S1P1 receptor. The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation. By acting as a functional antagonist, this compound induces the internalization and degradation of S1P1 receptors on lymphocytes. This process effectively traps lymphocytes in the lymph nodes, leading to a dose-dependent reduction of circulating lymphocytes in the bloodstream. This sequestration of lymphocytes is the primary mechanism by which this compound exerts its immunomodulatory effects in autoimmune diseases.

References

- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]

Icanbelimod: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icanbelimod (formerly CBP-307) is a novel, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Connect Biopharma. Discovered through their proprietary Immune Modulation Technology Platform, this compound has demonstrated potent and selective S1P1 agonism, leading to the sequestration of lymphocytes within lymph nodes and a subsequent reduction in circulating lymphocytes. This mechanism of action holds significant therapeutic potential for various T-cell-driven inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical trial findings in healthy volunteers and patients with ulcerative colitis.

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that have shown significant efficacy in the treatment of autoimmune diseases.[1] The first-in-class S1P receptor modulator, fingolimod, gained regulatory approval for multiple sclerosis, validating the therapeutic potential of this target.[1] However, non-selective S1P receptor modulators can be associated with side effects such as bradycardia, which are linked to activity at S1P3 receptors.[2] This has driven the development of next-generation, selective S1P1 receptor modulators with improved safety profiles. This compound was designed to be a highly potent and selective S1P1 agonist with the aim of providing a favorable risk-benefit profile.[2]

Discovery and Preclinical Development

This compound was discovered by Connect Biopharma utilizing their proprietary Immune Modulation Technology Platform.[3] This platform is a high-throughput screening system based on the biology of T-cell function, designed to rapidly identify molecules that target clinically validated disease pathways. While specific details of the screening cascade for this compound are not publicly disclosed, the general approach for identifying selective S1P1 modulators involves screening compound libraries in cell-based assays expressing human S1P receptors to identify potent S1P1 agonists with minimal activity at other S1P receptor subtypes, particularly S1P3.

Preclinical Pharmacology

Preclinical studies in animal models were conducted to establish the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

Pharmacodynamics: In vivo studies in rats demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts of over 50%. Notably, this compound exhibited a short elimination half-life of 5.3 hours in rats, suggesting a rapid recovery of lymphocyte counts upon discontinuation of the drug.

Toxicology: Repeat-dose toxicology studies in rats and dogs established the no-observed-adverse-effect level (NOAEL) at 1 mg/kg in both species. The minimal efficacious dose for lymphocyte reduction in rats was 0.01 mg/kg.

Chemistry, Manufacturing, and Controls (CMC)

This compound, with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1, 2, 4-oxadiazol-3-yl) benzyl)azetidine-3-carboxylic acid hemihydrate, is an orally administered small molecule. Detailed information regarding the manufacturing process, quality control, and formulation is proprietary to the manufacturer.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a selective agonist of the S1P1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to S1P1 on lymphocytes induces receptor internalization. This process renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. By trapping lymphocytes in the lymph nodes, this compound reduces the number of circulating lymphocytes, thereby limiting their infiltration into inflamed tissues.

The downstream signaling of S1P1 activation by this compound involves the Gαi subunit of the G-protein complex. This signaling, in conjunction with β-arrestin recruitment, is crucial for the efficient internalization of the S1P1 receptor and the subsequent reduction in circulating lymphocytes.

Figure 1: this compound Signaling Pathway.

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trial (NCT02280434)

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in healthy male volunteers in Australia. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.

-

Study Design: The trial consisted of a SAD phase with four cohorts (0.1 mg, 0.25 mg, 0.5 mg, and 2.5 mg) and a MAD phase with two cohorts (0.15 mg and 0.25 mg) administered once daily for 28 days.

-

Pharmacokinetic (PK) Analysis: Plasma concentrations of this compound were measured at various time points to determine key PK parameters including Cmax, Tmax, AUC, and half-life.

-

Pharmacodynamic (PD) Analysis: Absolute lymphocyte counts were measured to assess the biological activity of this compound.

-

Safety Assessments: Safety was monitored through the recording of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Figure 2: Phase 1 Clinical Trial Workflow.

Pharmacokinetics: this compound was rapidly absorbed with a time to maximum concentration (Tmax) of 4-7 hours. Exposure (Cmax and AUC) increased in a dose-dependent manner. The mean terminal half-life was approximately 25.2 hours.